molecular formula C16H13FN2O2 B11796903 Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11796903
M. Wt: 284.28 g/mol
InChI Key: YBHYOPWHGKFNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Esterification: The final step involves esterification of the carboxyl group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other similar compounds such as:

    2-(3-Fluorophenyl)-1H-benzo[d]imidazole: Lacks the ester group, which may affect its solubility and biological activity.

    Ethyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate: Lacks the fluorine atom, which may reduce its biological activity and stability.

    Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate: The position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets.

These comparisons highlight the unique features of this compound, such as its enhanced biological activity and stability due to the presence of the fluorine atom and ester group.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

YBHYOPWHGKFNBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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